
Methyl (4-Methyl-3-piperidyl)carbamate Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4-Methyl-3-piperidyl)carbamate Hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-Methyl-3-piperidyl)carbamate Hydrochloride typically involves the reaction of 4-methylpiperidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the carbamate ester . The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl (4-Methyl-3-piperidyl)carbamate Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
Methyl (4-Methyl-3-piperidyl)carbamate Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (4-Methyl-3-piperidyl)carbamate Hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl (1-Benzyl-4-methyl-3-piperidyl)carbamate Hydrochloride
- 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone
Uniqueness
Methyl (4-Methyl-3-piperidyl)carbamate Hydrochloride is unique due to its specific structural features and reactivity. Its methyl and carbamate groups confer distinct chemical properties, making it valuable for various synthetic and research applications .
Properties
Molecular Formula |
C8H17ClN2O2 |
|---|---|
Molecular Weight |
208.68 g/mol |
IUPAC Name |
methyl N-(4-methylpiperidin-3-yl)carbamate;hydrochloride |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-6-3-4-9-5-7(6)10-8(11)12-2;/h6-7,9H,3-5H2,1-2H3,(H,10,11);1H |
InChI Key |
FRINSAOXTXZWEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNCC1NC(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (S,E)-7-[[(S)-5-Amino-1-[(S)-2-[[(S)-1-methoxy-4-methyl-1-oxo-2-pentyl]carbamoyl]-1-pyrrolidinyl]-1,5-dioxo-2-pentyl]amino]-6-(Cbz-amino)-7-oxo-2-heptenoate](/img/structure/B13697061.png)
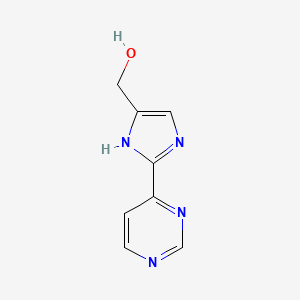
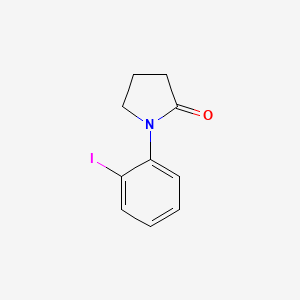
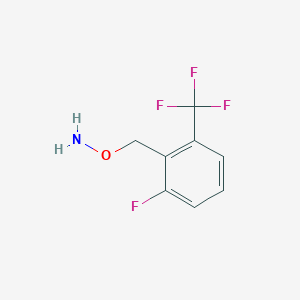
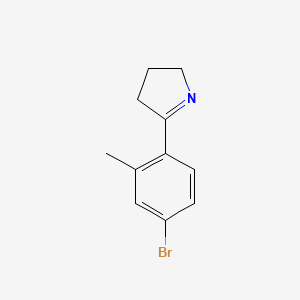
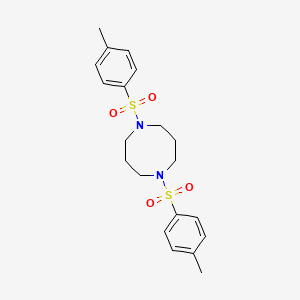
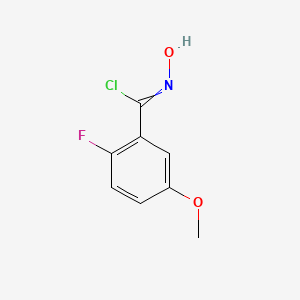

![6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole;2-hydroxy-2-phenylacetic acid](/img/structure/B13697099.png)


![2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol](/img/structure/B13697123.png)

![3-Amino-5-(3-imidazo[1,2-a]pyridyl)pyrazole Hydrochloride](/img/structure/B13697130.png)
